2-(Aminooxy)-N-(4-ethoxyphenyl)acetamide

Description

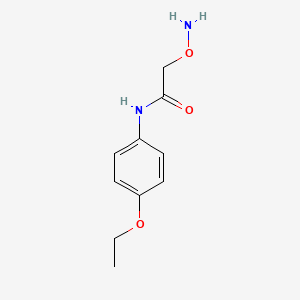

Chemical Structure and Properties 2-(Aminooxy)-N-(4-ethoxyphenyl)acetamide (CAS: 802050-42-6) is an acetamide derivative with a molecular formula of C₁₀H₁₄N₂O₃ . Its structure comprises:

- An acetamide backbone (CH₃CONH-).

- A 4-ethoxyphenyl group (C₆H₄-O-C₂H₅) attached to the nitrogen atom.

- An aminooxy (-ONH₂) substituent at the α-position of the acetamide.

The ethoxyphenyl moiety may enhance lipophilicity, affecting membrane permeability and pharmacokinetics .

Properties

Molecular Formula |

C10H14N2O3 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

2-aminooxy-N-(4-ethoxyphenyl)acetamide |

InChI |

InChI=1S/C10H14N2O3/c1-2-14-9-5-3-8(4-6-9)12-10(13)7-15-11/h3-6H,2,7,11H2,1H3,(H,12,13) |

InChI Key |

LXZDTAKMBRZZQE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CON |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Table 1: Structural and Functional Comparison

Key Comparisons

Structural Diversity Aminooxy vs. Halogen/Methoxy Groups: The aminooxy group in the target compound contrasts with halogen (e.g., bromine in ) or methoxy substituents (e.g., ). The -ONH₂ group may enhance nucleophilicity or enable chelation, unlike halogens, which typically influence electronic effects . Hybrid Structures: Compound 6b () integrates an indazole ring, enhancing anti-proliferative activity, while the target compound’s aminooxy group may favor different biological interactions .

Synthetic Routes The target compound’s synthesis likely involves introducing the aminooxy group via O-alkylation or coupling reactions, differing from methods for 6b (Buchwald-Hartwig amination ) or N-(4-methoxyphenyl)acetamide (direct acylation ).

Pharmacological Activities Anti-Cancer Potential: While 6b and related indazole-acetamides show anti-proliferative effects , the aminooxy group’s impact remains uncharacterized. Phenoxy acetamides (e.g., 40 in ) with sulfonyl-quinazoline groups exhibit strong anti-cancer activity via kinase inhibition, suggesting structural motifs critical for efficacy .

Tautomerism and Stability describes 3c, a thiazolidinone-linked acetamide existing as tautomers (3c-I and 3c-A). The aminooxy group in the target compound may similarly exhibit tautomerism or pH-dependent stability, affecting its reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.